N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps, including the formation of the sulfonyl group and the subsequent coupling with the amide. A common synthetic route may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Sulfonylation: Formation of the sulfonyl group by reacting with a sulfonyl chloride.
Amidation: Coupling of the sulfonyl group with a propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for drug development. The presence of the sulfonyl group can enhance the compound’s pharmacokinetic properties, making it a candidate for therapeutic applications.
Industry
In industry, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The sulfonyl group can play a crucial role in binding to target proteins, while the aromatic rings may facilitate interactions with hydrophobic regions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-3-(phenylsulfonyl)propanamide
- N-(2-chloro-5-nitrophenyl)-3-(benzylsulfonyl)propanamide
- N-(2-chloro-5-nitrophenyl)-3-(methylsulfonyl)propanamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide stands out due to the presence of the naphthalene ring, which can enhance its chemical stability and reactivity
Properties
Molecular Formula |
C19H15ClN2O5S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C19H15ClN2O5S/c20-17-8-6-15(22(24)25)12-18(17)21-19(23)9-10-28(26,27)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23) |
InChI Key |
VGQHHNBXUTWMAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.